2'-Deoxycytidine hydrochloride
Overview
Description
2’-Deoxycytidine (hydrochloride) is a synthetic nucleoside analog that is structurally similar to cytidine, a naturally occurring nucleoside. The compound is characterized by the absence of a hydroxyl group at the 2’ position of the ribose sugar, which differentiates it from cytidine. This modification makes 2’-Deoxycytidine (hydrochloride) an important molecule in various biochemical and medical research applications .
Mechanism of Action
Target of Action
2’-Deoxycytidine hydrochloride primarily targets Thymidine kinase 2, mitochondrial (TK2), Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play crucial roles in the metabolism of nucleosides, which are essential for DNA synthesis and repair .
Mode of Action
2’-Deoxycytidine hydrochloride is a pyrimidine nucleoside analog. It is incorporated into the DNA, where it competes with cytidine during DNA replication . This competition hampers the proper replication of genetic material, thereby affecting the cell cycle .
Biochemical Pathways
The compound affects the nucleoside biosynthetic pathway. It is transformed into its active metabolites that replace the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .
Pharmacokinetics
It is known to be soluble in water , suggesting that it could be readily absorbed and distributed in the body. The metabolism and excretion processes of this compound are yet to be fully understood .
Result of Action
The molecular effect of 2’-Deoxycytidine hydrochloride involves the inhibition of DNA replication and transcription . On a cellular level, it slows the cell cycle by interfering with the methylation of certain genes, increasing their expression, and subduing the transformation of certain conditions to leukemia .
Action Environment
The action of 2’-Deoxycytidine hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a dry and well-ventilated place under an inert atmosphere . Also, its action can be affected by the physiological environment of the cell, such as the presence of certain enzymes and the pH of the cellular environment .
Biochemical Analysis
Biochemical Properties
2’-Deoxycytidine hydrochloride can be phosphorylated by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This compound interacts with enzymes such as deoxycytidine kinase and thymidine kinase 2 . It also serves as a substrate for deoxycytidine deaminase, which converts it into 2’-deoxyuridine .
Cellular Effects
2’-Deoxycytidine hydrochloride has been used in various cellular processes, including DNA replication and transcription . It influences cell function by participating in the synthesis of DNA via various DNA polymerases or reverse transcriptases . It also impacts gene expression as its incorporation into DNA can lead to changes in the methylation status of the DNA, thereby affecting gene transcription .
Molecular Mechanism
The molecular mechanism of 2’-Deoxycytidine hydrochloride involves its conversion to dCMP, a DNA precursor, by the action of deoxycytidine kinase . This is a key step in the deoxynucleoside salvage pathway. Furthermore, it can be converted to dUMP and dTMP, which are also important components of DNA .
Temporal Effects in Laboratory Settings
It is known that this compound is used in various laboratory experiments to investigate the impact of nucleoside analogs on cellular processes .
Dosage Effects in Animal Models
It is known that this compound is used in pre-clinical in vivo studies .
Metabolic Pathways
2’-Deoxycytidine hydrochloride is involved in the deoxynucleoside salvage pathway . It interacts with enzymes such as deoxycytidine kinase and deoxycytidine monophosphate deaminase . These interactions can affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound can enter the nucleus under certain conditions .
Subcellular Localization
2’-Deoxycytidine hydrochloride is mainly located in the cytoplasm in several cell types . It has the ability to enter the nucleus under certain conditions, suggesting the existence of a cytoplasmic retention mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine (hydrochloride) typically involves the protection of the hydroxyl groups of deoxyribose, followed by the coupling of the protected sugar with cytosine. The final step involves deprotection and conversion to the hydrochloride salt. One common method includes the use of tosyl chloride and ethanamine as reagents .
Industrial Production Methods: Industrial production of 2’-Deoxycytidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk by chemical companies specializing in nucleoside analogs .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxycytidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and various alkylating agents are employed.
Major Products:
Oxidation: 2’-Deoxyuridine
Reduction: Deoxycytidine
Substitution: Various substituted cytidine derivatives.
Scientific Research Applications
2’-Deoxycytidine (hydrochloride) is widely used in scientific research due to its role as a nucleoside analog. Its applications include:
Chemistry: Used in the synthesis of oligonucleotides and as a building block for DNA analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry
Comparison with Similar Compounds
Cytidine: The natural nucleoside with a hydroxyl group at the 2’ position.
2’-Deoxyuridine: An analog where the amino group is replaced by a carbonyl group.
Gemcitabine: A nucleoside analog with two fluorine atoms replacing the hydroxyl group at the 2’ position
Comparison: 2’-Deoxycytidine (hydrochloride) is unique due to its specific structure, which allows it to be incorporated into DNA without the hydroxyl group at the 2’ position. This structural difference makes it a valuable tool in research and therapeutic applications, particularly in studies involving DNA synthesis and repair .
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKCXZGFJFAPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3992-42-5 | |
Record name | Cytidine, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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